molecular formula C14H9ClFNS2 B11670833 2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole

2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole

Cat. No.: B11670833
M. Wt: 309.8 g/mol
InChI Key: YBGCNGAXDNKGAL-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is an organic compound that features a benzothiazole ring substituted with a chlorofluorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-mercaptobenzothiazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: Similar in structure but lacks the benzothiazole ring.

    2-Mercaptobenzothiazole: Contains the benzothiazole ring but lacks the chlorofluorophenylmethylsulfanyl group.

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to the combination of the benzothiazole ring and the chlorofluorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H9ClFNS2

Molecular Weight

309.8 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C14H9ClFNS2/c15-10-4-3-5-11(16)9(10)8-18-14-17-12-6-1-2-7-13(12)19-14/h1-7H,8H2

InChI Key

YBGCNGAXDNKGAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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